molecular formula C18H22FN7O B11280211 2-(4-{4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11280211
M. Wt: 371.4 g/mol
InChI Key: OTEUKYNSKQIOSV-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound may vary, but one approach involves the following steps:

        Synthesis of the Pyrazolo[3,4-d]pyrimidine Core:

        Introduction of the Hydroxyl Group:

    • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties, including cytotoxicity and potential as a drug candidate.

      Industry: Evaluate its use in materials science or as a chemical intermediate.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets .
    • It may affect cellular processes, signaling pathways, or enzymatic activities.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.

    Properties

    Molecular Formula

    C18H22FN7O

    Molecular Weight

    371.4 g/mol

    IUPAC Name

    2-[4-[4-(4-fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

    InChI

    InChI=1S/C18H22FN7O/c1-24-17-15(12-20-24)16(21-14-4-2-13(19)3-5-14)22-18(23-17)26-8-6-25(7-9-26)10-11-27/h2-5,12,27H,6-11H2,1H3,(H,21,22,23)

    InChI Key

    OTEUKYNSKQIOSV-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCN(CC4)CCO

    Origin of Product

    United States

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